molecular formula C9H6BrF3O2 B2439998 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate CAS No. 1965304-84-0

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate

Cat. No.: B2439998
CAS No.: 1965304-84-0
M. Wt: 283.044
InChI Key: OTVVCPVVNRFBCA-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position Additionally, the acetyl group is substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-bromo-3-methylphenol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

4-Bromo-3-methylphenol+Trifluoroacetic anhydride4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate+Hydrogen bromide\text{4-Bromo-3-methylphenol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Hydrogen bromide} 4-Bromo-3-methylphenol+Trifluoroacetic anhydride→4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate+Hydrogen bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 4-bromo-3-methylphenyl methanol.

    Hydrolysis: Formation of 4-bromo-3-methylbenzoic acid.

Scientific Research Applications

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenyl acetate: Similar structure but lacks the trifluoromethyl group.

    4-Bromo-2,2,2-trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position of the bromine atom and the presence of a ketone group.

    3-Methylphenyl 2,2,2-trifluoroacetate: Lacks the bromine atom.

Uniqueness

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate is unique due to the combination of the bromine atom, methyl group, and trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-5-4-6(2-3-7(5)10)15-8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVVCPVVNRFBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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